Phenanthrene, 9,9',9''-(1,3,5-benzenetriyl)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is a complex organic compound with a unique structure that consists of three phenanthrene units connected through a central benzene ring. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction reactions can produce 9,10-dihydrophenanthrene using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, Raney nickel.
Halogenating Agents: Bromine, chlorine.
Major Products
Phenanthrenequinone: Formed through oxidation.
9,10-Dihydrophenanthrene: Formed through reduction.
Halogenated Phenanthrene Derivatives: Formed through substitution reactions.
Scientific Research Applications
Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A simpler PAH with three fused benzene rings.
Anthracene: Another PAH with a linear arrangement of three benzene rings.
Phenanthroline: A derivative of phenanthrene with nitrogen atoms in the structure.
Uniqueness
Phenanthrene, 9,9’,9’'-(1,3,5-benzenetriyl)tris- is unique due to its complex structure, which provides distinct chemical and physical properties
Properties
CAS No. |
151965-47-8 |
---|---|
Molecular Formula |
C48H30 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
9-[3,5-di(phenanthren-9-yl)phenyl]phenanthrene |
InChI |
InChI=1S/C48H30/c1-4-16-37-31(13-1)28-46(43-22-10-7-19-40(37)43)34-25-35(47-29-32-14-2-5-17-38(32)41-20-8-11-23-44(41)47)27-36(26-34)48-30-33-15-3-6-18-39(33)42-21-9-12-24-45(42)48/h1-30H |
InChI Key |
UGBUVRINPAWYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC(=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.